1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl-
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Overview
Description
1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- is a chemical compound belonging to the pyrrole family This compound is characterized by the presence of a pyrrole ring substituted with a carboxaldehyde group at the 2-position, a 2-chlorophenyl group at the 5-position, and a methyl group at the 1-position
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 1-methylpyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-: This compound has a thienyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
1H-Pyrrole-2-carboxaldehyde, 1-(2-chlorophenyl)-: This compound lacks the methyl group at the 1-position, which can affect its reactivity and applications.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
912763-43-0 |
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Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10ClNO/c1-14-9(8-15)6-7-12(14)10-4-2-3-5-11(10)13/h2-8H,1H3 |
InChI Key |
JJPPAWBSRCSOPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C2=CC=CC=C2Cl)C=O |
Origin of Product |
United States |
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